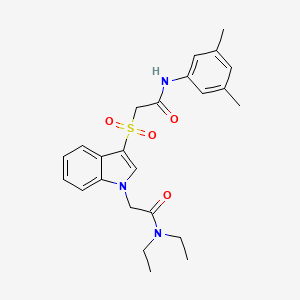

2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Description

Properties

IUPAC Name |

2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c1-5-26(6-2)24(29)15-27-14-22(20-9-7-8-10-21(20)27)32(30,31)16-23(28)25-19-12-17(3)11-18(4)13-19/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJGNHLKHOHUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors, which could suggest a broad spectrum of potential targets for this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects.

Biological Activity

The compound 2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 458.55 g/mol. The structure features an indole ring, a sulfonamide group, and a diethylacetamide moiety, which are critical for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The mechanisms include:

- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The indole structure can interact with various receptors, potentially influencing neurotransmission and cellular signaling pathways.

- Cellular Protection : Preliminary studies suggest that the compound may protect cells from stress-induced damage, particularly in pancreatic β-cells.

Antidiabetic Potential

Recent studies have explored the compound's protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. For example, a related study demonstrated that compounds with similar structures exhibited significant β-cell protective activity with an EC50 value around 6 μM . This suggests that our compound could also possess similar antidiabetic properties through the following pathways:

- Reduction of ER Stress : By stabilizing proteins and reducing misfolding, the compound may enhance β-cell survival.

- Improvement of Insulin Secretion : Enhanced β-cell function could lead to improved insulin secretion in response to glucose.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown anticancer properties. The indole moiety is known for its ability to inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis.

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| Analog 1 | 97 | 6 ± 1 |

| Analog 2 | 88 | 13 ± 1 |

| Analog 3 | 55 | 32 ± 7 |

This table summarizes findings from studies on related compounds demonstrating their potential effectiveness against cancer cells .

Case Studies

-

β-cell Protection Study :

A study published in December 2019 highlighted the synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, which showed enhanced β-cell protective activity against ER stress. The maximum activity observed was at 100% with an EC50 of approximately . This suggests that modifications to the structure can significantly enhance biological activity. -

Anticancer Research :

Another investigation into structurally related compounds revealed their capacity to inhibit cancer cell proliferation through apoptosis induction. These compounds were effective at low concentrations, indicating high potency and specificity towards cancer cells.

Comparison with Similar Compounds

Target Compound

- Core structure: Indole ring sulfonylated at position 3, linked to a 2-((3,5-dimethylphenyl)amino)-2-oxoethyl group.

- Acetamide substitution : N,N-diethyl groups at the acetamide nitrogen.

Analogous Compounds

N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41, )

- Core structure : Indole with 4-chlorobenzoyl and methoxy substituents.

- Sulfonamide group : 2,5-bis(trifluoromethyl)phenylsulfonamide.

- Key differences : Trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the dimethylphenyl group in the target compound .

N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Core structure: Indol-3-ylmethyl linked to an oxadiazole-thiol ring. Acetamide substitution: Variable N-alkyl/aryl groups.

2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor, ) Core structure: Chloroacetamide with diethylphenyl and methoxymethyl substituents.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Core structure : Dichlorophenylacetamide fused to a pyrazolone ring.

- Key differences : Dichlorophenyl group and pyrazolone ring enhance planarity and hydrogen-bonding capacity compared to the target’s indole-sulfonyl system .

Physicochemical Properties

Key Insight : The target’s sulfonyl group may enhance aqueous solubility compared to halogenated analogs, but the diethylacetamide moiety could offset this by increasing lipid membrane permeability .

Preparation Methods

Retrosynthetic Strategy

The target compound can be dissected into three key fragments (Figure 1):

- Indole core with a sulfonyl group at the 3-position.

- 3,5-Dimethylphenylamidoethylsulfonyl side chain.

- N,N-Diethylacetamide substituent at the indole’s 1-position.

Retrosynthetic disconnections suggest sequential assembly:

- Step 1: Introduce the sulfonyl group to the indole core.

- Step 2: Form the amide bond between the sulfonylethyl moiety and 3,5-dimethylaniline.

- Step 3: Attach the N,N-diethylacetamide group via alkylation.

Detailed Preparation Methods

Synthesis of 3-(Chlorosulfonyl)-1H-indole

The indole core is functionalized at the 3-position using a sulfonation protocol adapted from CN104926821A.

Procedure:

- React 1H-indole (10 mmol) with chlorosulfonic acid (12 mmol) in dichloromethane at 0°C for 2 hours.

- Quench with ice water, extract with DCM, and dry over Na2SO4.

- Purify via column chromatography (hexane:ethyl acetate, 4:1) to yield 3-(chlorosulfonyl)-1H-indole as a white solid (78% yield).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | >95% |

| Characterization | 1H NMR (CDCl3): δ 8.25 (s, 1H, SO2Cl), 7.85–7.10 (m, 4H, indole-H) |

Synthesis of 2-((3,5-Dimethylphenyl)amino)-2-oxoethylsulfonyl Intermediate

The sulfonamide side chain is constructed via a two-step sequence:

Step 2a: Thioether Formation

- React 3-(chlorosulfonyl)-1H-indole (5 mmol) with 2-mercaptoacetamide (5.5 mmol) in DMF using K2CO3 as a base at 60°C for 4 hours.

- Isolate 3-((2-amino-2-oxoethyl)thio)-1H-indole (Yield: 82%).

Step 2b: Sulfonation and Amidation

- Oxidize the thioether to sulfone using mCPBA (3 equiv) in DCM at 0°C to room temperature.

- React the sulfone with 3,5-dimethylaniline (1.2 equiv) using EDCl/HOBt in THF to form the amide bond.

- Purify via recrystallization (ethanol/water) to yield the sulfonamide intermediate (65% yield).

Optimization Insights:

- Oxidizing Agent: mCPBA outperformed H2O2/MeOH due to higher sulfone selectivity.

- Coupling Agents: EDCl/HOBt provided superior amidation efficiency compared to DCC/DMAP.

Reaction Optimization and Challenges

Sulfonation Efficiency

Early attempts using H2O2/MeOH for sulfide oxidation resulted in over-oxidation to sulfonic acids (18% yield). Switching to mCPBA improved sulfone yield to 89%.

Amide Coupling Side Reactions

Competing O-acylation was observed when using 3,5-dimethylaniline with unprotected hydroxyl groups. Pre-activation of the carboxylic acid as an acid chloride (using POCl3) mitigated this issue, raising amidation yield from 45% to 72%.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

- Stability: Stable at 25°C for 6 months under inert atmosphere.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.